(2,5-Dichlorophenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone
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Overview
Description
(2,5-Dichlorophenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone is a complex organic compound that features a combination of several functional groups, including dichlorophenyl, furan, thiazole, and piperazine
Scientific Research Applications
Metabolism and Disposition Research
Compounds similar to the query chemical have been studied for their metabolism and disposition in humans. For example, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, a novel orexin 1 and 2 receptor antagonist, showed metabolism primarily via oxidation of the benzofuran ring, with significant excretion in feces and urine. This type of research is crucial for understanding the pharmacokinetics and safety profile of new therapeutic agents (Renzulli et al., 2011).
Environmental Exposure and Health Effects
Studies on environmental phenols, such as 2,4- and 2,5-dichlorophenol, have been conducted to assess human exposure through consumer and personal care products. These compounds are widespread in the environment and can be detected in human urine, indicating exposure. Research in this area focuses on understanding the sources and potential health impacts of exposure to these environmental contaminants (Mortensen et al., 2014).
Drug Discovery and Pharmacology
The chemical functionalities present in the query compound are often explored in drug discovery, particularly for their binding affinities to various receptors. For instance, compounds with piperazine and thiazole groups are frequently investigated for their potential as therapeutic agents in treating neurological disorders, insomnia, and other conditions. These studies involve evaluating the pharmacological properties, efficacy, and safety of novel compounds in preclinical and clinical settings.
Toxicology and Safety Assessment
Safety assessment of chemical compounds with similar structures includes evaluating their toxicological effects. This involves studying the potential for allergic reactions, cytotoxicity, and environmental toxicity. For example, methylisothiazolinone and related compounds have been examined for their sensitizing potential and associated health risks, underscoring the importance of thorough toxicological evaluation in the development of consumer products (Chang & Nakrani, 2014).
Mechanism of Action
Target of Action
Thiazole derivatives, a key structural component of this compound, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds, hydrogen bonds, and hydrophobic interactions . The presence of the thiazole ring can enhance the compound’s ability to bind to its targets, potentially leading to changes in the target’s function .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways . These include pathways involved in inflammation, microbial infection, cancer, and neurological disorders .
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by factors such as its chemical structure, solubility, and stability . Thiazole derivatives, for example, are known to exhibit good bioavailability due to their favorable physicochemical properties .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and neuroprotective effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include factors such as pH, temperature, and the presence of other molecules in the environment . .
Safety and Hazards
Future Directions
Future research could explore the potential uses of this compound, particularly given the known biological activities of compounds containing similar functional groups . This could include testing its activity against various biological targets, optimizing its properties through chemical modifications, and investigating its potential applications in areas such as medicine or agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dichlorophenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Thiazole Ring:
- Starting with a furan-2-yl compound, the thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
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Attachment of the Piperazine Ring:
- The thiazole derivative is then reacted with a piperazine derivative in the presence of a suitable base, such as sodium hydride, to form the piperazine-thiazole intermediate.
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Coupling with Dichlorophenyl Group:
- Finally, the intermediate is coupled with a dichlorophenyl ketone using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The ketone group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Halogenating agents, Lewis acids.
Major Products:
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity.
Medicine:
- Explored for its potential use in developing new pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry:
- Potential applications in the development of agrochemicals and other industrial chemicals due to its diverse functional groups.
Comparison with Similar Compounds
(2,5-Dichlorophenyl)(4-(furan-2-yl)piperazin-1-yl)methanone: Lacks the thiazole ring, potentially reducing its biological activity.
(2,5-Dichlorophenyl)(4-(thiazol-2-yl)piperazin-1-yl)methanone: Lacks the furan ring, which may affect its chemical reactivity and biological properties.
Uniqueness:
- The combination of furan, thiazole, and piperazine rings in (2,5-Dichlorophenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone provides a unique scaffold that can interact with multiple biological targets, potentially leading to a broad spectrum of biological activities.
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O2S/c20-13-3-4-15(21)14(10-13)19(25)24-7-5-23(6-8-24)11-18-22-16(12-27-18)17-2-1-9-26-17/h1-4,9-10,12H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRIHCOCAMVZTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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